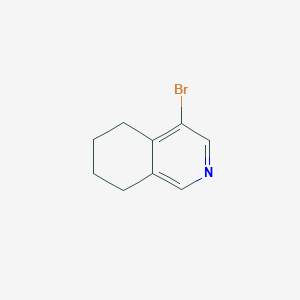

4-Bromo-5,6,7,8-tetrahydroisoquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLCNFYVSGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590091 | |

| Record name | 4-Bromo-5,6,7,8-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-00-7 | |

| Record name | 4-Bromo-5,6,7,8-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5,6,7,8-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 5,6,7,8 Tetrahydroisoquinoline and Its Derivatives

Precursor-Based Synthetic Routes to 4-Bromo-5,6,7,8-tetrahydroisoquinoline

Synthesis from 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one

The conversion of 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one to the target compound involves the reduction of the ketone group at the C-8 position. While direct deoxygenation methods like Wolff-Kishner or Clemmensen reduction are standard, alternative strategies involving reductive amination and stereochemical control offer pathways to diverse derivatives.

Reductive Amination Strategies

Reductive amination is a versatile method for forming amines from carbonyl compounds. youtube.com The process involves the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. mdpi.comresearchgate.net This transformation is a cornerstone in the synthesis of primary, secondary, and tertiary amines. nih.gov

Commonly used reducing agents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH), which are selective for the iminium ion over the initial carbonyl compound. youtube.com The reaction can be performed as a one-pot process, enhancing efficiency. researchgate.net For instance, the synthesis of N-alkyl tetrahydroisoquinolines has been achieved by reacting tetrahydroisoquinoline with various aldehydes and ketones in the presence of Ti(Oi-Pr)4 and NaBH4. researchgate.net This highlights the utility of reductive amination in functionalizing the tetrahydroisoquinoline core.

Enantioselective Acylation Techniques using Chiral Catalysts

While direct enantioselective acylation of the ketone precursor is not a standard route, the principles of enantioselective synthesis are crucial for producing chiral derivatives of this compound. Chiral tetrahydroisoquinolines are prevalent in natural alkaloids and exhibit significant biological activities. mdpi.com Asymmetric synthesis of these compounds can be achieved through various methods, including the use of chiral catalysts to control the stereochemical outcome of key reactions.

Catalytic intramolecular asymmetric reductive amination, for example, has been used to generate chiral tetrahydroisoquinolines in high yields and excellent enantioselectivities (80–99% ee). rsc.org This demonstrates the power of chiral catalysis in creating stereogenic centers within the tetrahydroisoquinoline framework.

Strategies for Stereochemical Control and Chiral Resolution

Achieving stereochemical control is paramount in the synthesis of pharmacologically active molecules. For tetrahydroisoquinolines, a key strategy involves asymmetric reduction of an imine or enamine precursor. mdpi.com This can be accomplished through transition-metal-catalyzed asymmetric hydrogenation or transfer hydrogenation. mdpi.com Rhodium-catalyzed asymmetric hydrogenation, for instance, has been used to set the stereochemistry of a tetrahydroisoquinoline intermediate, yielding the product in 96% enantiomeric excess (ee). acs.org

Other advanced methods include:

N-acyliminium ion cyclization: Using chiral auxiliaries derived from molecules like (S)-malic acid can induce diastereocontrol during cyclization reactions. acs.org

Pictet-Spengler Reaction: This reaction, which condenses a β-arylethylamine with a carbonyl compound, is fundamental to the biosynthesis and chemical synthesis of tetrahydroisoquinolines. mdpi.com The use of chiral catalysts or auxiliaries in this process can lead to enantiomerically enriched products. nih.gov

Chirality Transfer: Intramolecular 1,3-chirality transfer reactions, catalyzed by Lewis acids such as Bi(OTf)3, have been developed to construct chiral 1-substituted tetrahydroisoquinolines from chiral amino alcohols. acs.org

These strategies provide a toolbox for chemists to synthesize specific stereoisomers of substituted tetrahydroisoquinolines, which is essential for developing targeted therapeutics.

Preparation from Methyl 4-Bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate

The synthesis of this compound can proceed from the precursor Methyl 4-Bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate. This process first requires the conversion of this precursor into 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one through hydrolysis and decarboxylation. chemicalbook.com The resulting ketone can then be subjected to a reduction step, such as a Wolff-Kishner or Clemmensen reduction, to remove the carbonyl group and yield the final this compound.

Synthetic Approaches to 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

A direct synthetic route to 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one involves the acid-catalyzed hydrolysis and decarboxylation of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate. chemicalbook.com The reaction is typically carried out by heating the starting material in aqueous hydrochloric acid. chemicalbook.com This process effectively removes the methoxycarbonyl group at the C-7 position to yield the desired product.

In a documented procedure, the reaction of Methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate in 6M HCl at reflux for 2.5 hours resulted in a 69% yield of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one as a brown solid. chemicalbook.com

Table 1: Synthesis of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|

Synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline

The synthesis of 7-Bromo-1,2,3,4-tetrahydroisoquinoline, a key intermediate, can be achieved through several methods. One common approach is the direct bromination of 1,2,3,4-tetrahydroisoquinoline (B50084). This reaction typically employs N-bromosuccinimide (NBS) as the brominating agent in a halogenated solvent like chloroform. The reaction proceeds at room temperature, offering good regioselectivity for the 7-position. To enhance the efficiency of the reaction, a catalytic amount of a Lewis acid such as ferric chloride (FeCl₃) may be used.

Another sophisticated route involves the lithiation of 2-methylarylidene tert-butylamines, followed by formylation and a one-pot reductive amination. tandfonline.com This method allows for precise control over the substitution pattern on the aromatic ring. The synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline has been described via the lithiation of 2-methylarylidene-tert-butylamines, followed by formylation, reductive amination in a single pot, and subsequent removal of the tert-butyl group from the nitrogen atom. tandfonline.com

A two-step process involving the bromination of 3,4-dihydroisoquinoline (B110456) followed by reduction is also a viable method. The 7-Bromo-3,4-dihydroisoquinoline intermediate can be reduced to the corresponding tetrahydroisoquinoline using catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.

| Method | Reagents and Conditions | Yield | Purity | Ref. |

| Direct Bromination | 1,2,3,4-tetrahydroisoquinoline, NBS, Chloroform, 25°C, 12-24h | 65-75% | >95% (HPLC) | |

| Lithiation/Reductive Amination | 2-methylarylidene tert-butylamine, n-butyllithium, formylation, reductive amination | - | - | tandfonline.com |

| Bromination/Reduction | 3,4-dihydroisoquinoline, Brominating agent, then Pd/C, H₂ | 50-60% | - |

Advanced Catalytic Approaches in Tetrahydroisoquinoline Synthesis

Modern organic synthesis has seen the development of powerful catalytic methods for the construction of complex heterocyclic scaffolds like tetrahydroisoquinoline. These methods often offer high efficiency, selectivity, and functional group tolerance.

Palladium catalysis is a cornerstone of modern cross-coupling and cyclization chemistry, and its application in the synthesis of tetrahydroisoquinolines is well-documented.

The palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl azide derivatives provides a route to 4-bromoisoquinoline derivatives. semanticscholar.org While this method directly yields the isoquinoline (B145761) core, subsequent reduction would be necessary to obtain the tetrahydroisoquinoline skeleton. The reaction conditions can be varied to selectively produce either 4-bromoisoquinoline or 4-bromoisoquinolone derivatives. semanticscholar.org Other metal catalysts, such as silver (Ag), have also been shown to efficiently catalyze the cyclization of 2-alkynyl benzyl azides to form substituted isoquinolines. organic-chemistry.org The silver-catalyzed reaction proceeds smoothly in good yields and tolerates a variety of functional groups. organic-chemistry.org

A notable advancement in the synthesis of C4-substituted tetrahydroisoquinolines is the use of intramolecular sequential carbopalladation and cyclization. nih.gov This methodology has been demonstrated with N-(2-halobenzyl)-N-allylamines, which undergo a 6-exo-trig cyclization to furnish the desired C4-substituted tetrahydroisoquinoline derivatives. nih.govrsc.org A key advantage of this transformation is the exclusive formation of (Z)-exo olefin group-containing products. nih.gov The scope of this reaction has been extended to the synthesis of tetrahydroisoquinolines with all-carbon quaternary stereogenic centers at the C4 position. nih.gov The regioselectivity of the carbopalladation sequence is controlled by the nature of the substituent on the olefin moiety. nih.govrsc.org

| Substrate | Catalyst System | Product | Key Features | Ref. |

| N-(2-halobenzyl)-N-allylamines | Palladium catalyst | C4-substituted tetrahydroisoquinolines | 6-exo-trig cyclization, Exclusive (Z)-exo olefin formation | nih.govrsc.org |

| Unsymmetrical diallylated amines | Palladium catalyst | C4-quaternary tetrahydroisoquinolines | Demonstrates regioselectivity | nih.gov |

A convenient and short protocol for the synthesis of N-aryl-1,2,3,4-tetrahydroisoquinolines starts from readily available ortho-brominated aromatic aldehydes and primary aromatic amines. thieme-connect.com The initial step involves a reductive amination to form N-aryl 2-bromobenzylamines. thieme-connect.comthieme-connect.com The C3-C4 unit of the tetrahydroisoquinoline ring is then introduced via a Suzuki coupling with commercially available 2-ethoxyvinyl pinacolboronate. thieme-connect.comthieme-connect.com The final step is an intramolecular reductive amination of the crude ortho-ethoxyvinyl benzylamines using a combination of triethylsilane and trifluoroacetic acid to afford the desired N-aryl-1,2,3,4-tetrahydroisoquinolines. thieme-connect.comthieme-connect.com This sequence demonstrates high functional group tolerance and allows for a broad range of substituents on both aromatic rings. thieme-connect.com

A significant challenge in the synthesis of 5,6,7,8-tetrahydroisoquinolines is the selective hydrogenation of the carbocyclic (benzene) ring of the isoquinoline system, as the heterocyclic (pyridine) ring is typically more susceptible to reduction. A highly chemoselective hydrogenation of the carbocycle of isoquinolines has been achieved using a ruthenium catalyst prepared from Ru(methallyl)₂(cod) and the trans-chelate chiral ligand PhTRAP. acs.orgsci-hub.senih.govelsevierpure.com This method selectively hydrogenates the carbocycle of various 5-, 6-, 7-, and 8-substituted isoquinolines to afford the corresponding 5,6,7,8-tetrahydroisoquinolines in high yields with moderate to good enantioselectivities. acs.orgsci-hub.seelsevierpure.com

Mechanistic studies suggest that the stereogenic center is created during the initial addition of hydrogen to the aromatic ring, meaning the stereochemical control occurs during the dearomatization step. acs.orgnih.gov The unique chemoselectivity of this hydrogenation is attributed to the trans-chelation of the chiral ligand. acs.orgsci-hub.senih.govelsevierpure.com The procedure for preparing the catalyst is crucial for the reproducibility of the carbocycle hydrogenation. acs.orgsci-hub.seelsevierpure.com

| Substrate | Catalyst System | Product | Key Features | Ref. |

| Substituted Isoquinolines | Ru(methallyl)₂(cod) / PhTRAP | 5,6,7,8-Tetrahydroisoquinolines | High chemoselectivity for carbocycle hydrogenation, Moderate to good enantioselectivity | acs.orgsci-hub.senih.govelsevierpure.com |

Palladium-Catalyzed Cyclization Reactions

Multi-Component Reaction (MCR) Strategies for Tetrahydroisoquinoline Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govnih.gov This approach offers significant advantages in terms of atom economy, reduced synthesis time, and the ability to generate diverse molecular libraries. nih.gov Several MCRs have been developed for the rapid and efficient assembly of various heterocyclic scaffolds built around a tetrahydroisoquinoline core. nih.gov

One notable example is the Petasis reaction, which can be coupled with a subsequent cyclization to build the tetrahydroisoquinoline framework. beilstein-journals.org In this strategy, an amine component, such as an aminoacetaldehyde acetal, reacts with a carbonyl derivative (e.g., glyoxylic acid) and a boronic acid in a one-pot process. beilstein-journals.org The resulting product, a substituted amino acid, serves as a direct precursor for a double cyclization reaction, like the Pomeranz–Fritsch–Bobbitt cyclization, to construct the final C-1 functionalized tetrahydroisoquinoline ring. beilstein-journals.org This sequence allows for the straightforward synthesis of complex derivatives from readily available starting materials. researchgate.net

| Amine Component | Carbonyl Component | Boronic Acid Component | Cyclization Method | Final Product Type |

|---|---|---|---|---|

| N-benzylaminoacetaldehyde acetal | Glyoxylic acid hydrate | Substituted phenylboronic acid | Pomeranz–Fritsch (acid-catalyzed) | Tetrahydroisoquinoline-1-carboxylic acid derivative |

Intramolecular Cyclization and Ring-Forming Reactions

Intramolecular cyclization reactions are fundamental to the synthesis of the tetrahydroisoquinoline skeleton. These methods typically involve the formation of a key carbon-carbon or carbon-nitrogen bond to close the ring, starting from an acyclic precursor that contains the necessary phenylethylamine substructure.

Cyclization of N-Acyl Derivatives of β-Phenylethylamine

A classic and widely used method for synthesizing the isoquinoline core is the Bischler-Napieralski reaction. nih.gov This process involves the intramolecular cyclization of an N-acyl derivative of a β-phenylethylamine. The reaction is promoted by a dehydrating agent or Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid. nih.gov

The mechanism proceeds via an electrophilic attack of the acyl carbonyl carbon onto the electron-rich aromatic ring, leading to the formation of a 3,4-dihydroisoquinoline intermediate. This intermediate is not the final tetrahydroisoquinoline product but can be readily reduced in a subsequent step to the desired saturated heterocyclic system. nih.gov The choice of reducing agent, commonly sodium borohydride (B1222165) (NaBH₄), provides the target 1,2,3,4-tetrahydroisoquinoline. nih.gov This two-step sequence is a robust method for preparing a wide array of substituted tetrahydroisoquinolines.

| Starting Material | Key Reagents | Intermediate | Final Product |

|---|---|---|---|

| N-Acyl-β-phenylethylamine | 1. POCl₃ or PPA (Cyclization) 2. NaBH₄ (Reduction) | 3,4-Dihydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline |

Acid-Catalyzed Cyclization of Imine Intermediates

The acid-catalyzed cyclization of an imine intermediate, known as the Pictet-Spengler reaction, is another cornerstone in the synthesis of tetrahydroisoquinolines. This reaction creates the heterocyclic system by condensing a β-phenylethylamine with an aldehyde or a ketone. acs.org The reaction typically requires acidic conditions to facilitate the formation of a reactive electrophilic iminium ion intermediate from the initially formed imine.

Once formed, the iminium ion undergoes an intramolecular electrophilic aromatic substitution reaction, where the electron-rich aromatic ring attacks the electrophilic carbon of the iminium ion to form the new six-membered ring. acs.org This cyclization is particularly effective when the aromatic ring is activated by electron-donating groups, a common feature in the biosynthesis of isoquinoline alkaloids. acs.org The reaction is highly versatile and provides direct access to 1-substituted tetrahydroisoquinolines in a single synthetic step.

| Reactant 1 | Reactant 2 | Key Conditions | Key Intermediate | Product |

|---|---|---|---|---|

| β-Phenylethylamine | Aldehyde or Ketone | Acidic (e.g., H⁺) | Iminium ion | 1-Substituted-1,2,3,4-tetrahydroisoquinoline |

Chemical Transformations and Reactivity of 4 Bromo 5,6,7,8 Tetrahydroisoquinoline

Functional Group Reactivity at the Tetrahydroisoquinoline Core

The saturated nitrogen-containing ring of the tetrahydroisoquinoline (THIQ) core is the site of several important chemical transformations, including oxidation, reduction, and substitution reactions.

The secondary amine of the tetrahydroisoquinoline ring can undergo oxidation. A significant transformation in this class is the oxidative rearomatization of the THIQ scaffold to the corresponding isoquinoline (B145761). This process can be promoted by oxidants such as pyridine-N-oxide (PNO) at high temperatures. acs.org Mechanistic studies suggest that this transformation proceeds through an imine intermediate. acs.org This imine intermediate is a key juncture; it can either be further oxidized to the fully aromatic isoquinoline or potentially react to form other products.

A plausible, related oxidation pathway for the THIQ core involves the formation of a nitrone. Nitrones, which are N-oxides of imines, are valuable synthetic intermediates. The oxidation of the secondary amine in the THIQ ring would first yield a hydroxylamine, which can be further oxidized to a nitrone. While direct oxidation of 4-Bromo-5,6,7,8-tetrahydroisoquinoline to its corresponding nitrone is not extensively detailed in the literature, the proposed mechanism for rearomatization suggests that intermediates amenable to nitrone formation are accessible. acs.org

The tetrahydroisoquinoline core itself is a reduced form of isoquinoline. The synthesis of the THIQ scaffold often involves the reduction of a 3,4-dihydroisoquinoline (B110456) precursor, where the C=N double bond (imine) is reduced to a C-N single bond (amine). This reduction is commonly achieved with hydride reagents such as sodium borohydride (B1222165) (NaBH₄). rsc.org

Further functionalization of the this compound scaffold can introduce groups that are susceptible to reduction. For instance, the related compound 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one features a ketone group on the saturated ring. sigmaaldrich.com This ketone can be readily reduced to a secondary alcohol, yielding 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-ol, using standard reducing agents like sodium borohydride. masterorganicchemistry.com

Alternatively, the ketone can be transformed into an amine via reductive amination. organic-chemistry.org This process involves the reaction of the ketone with an amine (such as ammonia (B1221849) or a primary amine) to form an intermediate imine or enamine, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. This pathway provides access to derivatives such as 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine (B8803053). biosynth.com

Table 1: Examples of Reduction Reactions on the Tetrahydroisoquinoline Core

| Starting Material | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| 4-Bromo-3,4-dihydroisoquinoline derivative | Imine Reduction | NaBH₄ | This compound derivative |

| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one | Ketone Reduction | NaBH₄ | 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-ol |

| 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-one | Reductive Amination | NH₃, NaBH₃CN | 4-Bromo-5,6,7,8-tetrahydroisoquinolin-8-amine |

Nucleophilic substitution reactions involving amide groups on the this compound core are not widely documented. Amides are generally poor nucleophiles due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. youtube.com Consequently, direct reaction of an external amide nucleophile with the bromo-tetrahydroisoquinoline scaffold would be challenging under standard conditions.

For such a reaction to occur, activation of the substrate would likely be necessary. One hypothetical pathway could involve the oxidation of the THIQ to an N-acyliminium ion intermediate. These electrophilic species are known to react with a variety of nucleophiles. However, the nucleophilic strength of an amide might still be insufficient for efficient reaction.

Alternatively, the amide group can be part of the tetrahydroisoquinoline itself, for instance, through N-acylation of the secondary amine. In this case, the amide functionality dramatically alters the reactivity of the nitrogen, making it non-nucleophilic and non-basic. While this N-acyl group could participate in intramolecular reactions, examples of it being involved in intermolecular nucleophilic substitution on this specific scaffold are scarce. The chemistry of amides more commonly involves nucleophilic attack at the amide carbonyl carbon rather than the nitrogen acting as a nucleophile. youtube.comscience.gov

Role of Bromine Substitution in Directing Chemical Reactivity and Electronic Effects

The bromine atom at the C4 position is a key determinant of the molecule's reactivity. As a halogen, it exerts a significant electronic influence and serves as a versatile functional handle for synthetic transformations.

Electronic Effects: The bromine atom is an electronegative element that withdraws electron density from the aromatic ring through the sigma bond (inductive effect). While it can donate electron density through resonance via its lone pairs, the inductive effect is generally dominant for halogens. This net electron-withdrawing character deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution compared to an unsubstituted ring.

Directing Group and Synthetic Handle: The primary role of the C4-bromo substituent in modern organic synthesis is to serve as a leaving group in transition-metal-catalyzed cross-coupling reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org This allows for the formation of new carbon-carbon and carbon-heteroatom bonds at a specific, pre-defined position. The C-Br bond is a common and effective substrate for catalysts based on palladium, nickel, and copper, making this compound a valuable building block for creating more complex molecules. wikipedia.orgwikipedia.org

Reactivity for Derivatization and Scaffold Functionalization

The dual functionality of the secondary amine and the aryl bromide makes this compound an excellent platform for scaffold functionalization and the generation of compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions: The C4-bromo position is primed for a variety of palladium-catalyzed reactions that are fundamental to modern drug discovery and materials science.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester to form a new C-C bond, enabling the introduction of various aryl or vinyl substituents. wikipedia.orgharvard.eduresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, providing a direct route to arylethynyl derivatives. wikipedia.orgorganic-chemistry.orglibretexts.org

Heck-Mizoroki Reaction: This reaction couples the aryl bromide with an alkene to form a new C-C bond, yielding substituted styrenyl-type structures. organic-chemistry.orgconnectjournals.comnih.gov

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, allowing for the synthesis of 4-amino-tetrahydroisoquinoline derivatives. wikipedia.orglibretexts.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-Aryl-THIQ |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-Alkynyl-THIQ |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, Ligand, Base (e.g., KOAc) | 4-Alkenyl-THIQ |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand, Base (e.g., NaOtBu) | 4-(Amino)-THIQ |

Note: This table shows generalized conditions; specific catalysts, ligands, and bases vary widely depending on the substrates.

N-Functionalization: The secondary amine in the THIQ ring is nucleophilic and can be readily functionalized through N-alkylation or N-acylation reactions.

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl groups onto the nitrogen atom. acs.orgnih.gov

N-Acylation: Reaction with acyl chlorides or anhydrides forms an N-acyl derivative (an amide), which can alter the compound's biological properties and chemical reactivity.

These derivatization strategies, applied alone or in combination, allow for the systematic modification of the this compound scaffold at its key reactive sites, providing access to a wide array of complex and functionally diverse molecules.

Advanced Structural Analysis and Characterization of 4 Bromo 5,6,7,8 Tetrahydroisoquinoline

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms within 4-Bromo-5,6,7,8-tetrahydroisoquinoline.

While specific, published experimental spectra for this compound are not readily found in reviewed literature, its structure allows for the prediction of characteristic NMR signals based on well-established principles and data from analogous tetrahydroisoquinoline derivatives mdpi.comnih.gov.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the amine proton, and the four methylene (B1212753) groups of the saturated ring. The single aromatic proton (at C-3) would likely appear as a singlet in the aromatic region (δ 7.0-8.5 ppm). The protons on the saturated carbocyclic portion (C5, C6, C7, C8) would present as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The position of the N-H proton signal can vary and is often broad.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing nine distinct carbon signals. The aromatic carbons (C-3, C-4, C-4a, C-8a) would resonate in the downfield region (δ 110-150 ppm), with the bromine-substituted C-4 atom being significantly influenced. The four aliphatic methylene carbons (C-5, C-6, C-7, C-8) would appear in the upfield region (δ 20-50 ppm).

| Technique | Structural Moiety | Expected Chemical Shift (δ ppm) | Notes |

|---|---|---|---|

| ¹H NMR | Aromatic C-H (1H) | ~7.0 - 8.5 | Expected as a singlet. |

| Aliphatic CH₂ (8H) | ~1.5 - 3.5 | Complex multiplets corresponding to C5, C6, C7, and C8 positions. | |

| Amine N-H (1H) | Variable, Broad | Position is solvent-dependent; may exchange with D₂O. | |

| ¹³C NMR | Aromatic/Heterocyclic Carbons (5C) | ~110 - 150 | Includes the bromine-substituted C4 atom. |

| Aliphatic Carbons (4C) | ~20 - 50 | Signals for C5, C6, C7, and C8. |

FTIR spectroscopy is instrumental in identifying the functional groups present in the molecule. The spectrum of this compound is expected to exhibit several characteristic absorption bands. These include N-H stretching for the secondary amine, C-H stretching from both the aromatic and aliphatic portions, C=C stretching from the aromatic ring, and C-N stretching. The presence of the bromine atom is typically observed in the fingerprint region at lower wavenumbers (below 1000 cm⁻¹). Analysis of related tetrahydroisoquinoline structures supports these assignments mdpi.comnih.gov.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3500 |

| C-H Stretch (Aromatic) | Aromatic Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 |

| C=C Stretch | Aromatic Ring | 1550 - 1650 |

| C-N Stretch | Amine | 1180 - 1360 |

| C-Br Stretch | Bromo-Aromatic | 500 - 600 |

Mass spectrometry is used to determine the molecular weight and elemental formula of the compound. For this compound (C₉H₁₀BrN), the key feature in the mass spectrum is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the spectrum will show two peaks of nearly equal intensity: [M]⁺ and [M+2]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. The predicted exact mass for the protonated molecule [M+H]⁺ is 212.00694 m/z uni.lu. This precise measurement is crucial for distinguishing the compound from other molecules with the same nominal mass. The fragmentation patterns observed in MS/MS experiments can further elucidate the structure by showing characteristic losses of fragments from the parent ion scirp.org.

X-ray Crystallographic Analysis for Solid-State Structure Determination

X-ray crystallography offers unambiguous proof of structure by providing a precise three-dimensional map of the atomic positions in the solid state. This technique would determine the exact bond lengths, bond angles, and the conformation of the tetrahydroisoquinoline ring system. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the amine group.

As of this writing, a search of publicly available crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been reported. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing definitive conformational and stereochemical data.

Chromatographic and Other Advanced Purification Techniques for Research Applications

Ensuring the purity of this compound is critical for its use in research, as impurities can significantly affect experimental outcomes. Various chromatographic techniques are employed for its purification.

Column Chromatography: This is the most common method for purifying tetrahydroisoquinoline derivatives on a preparative scale. Silica gel is typically used as the stationary phase. The mobile phase (eluent) is chosen based on the polarity of the compound and impurities. Common solvent systems include gradients of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758) amazonaws.comnih.gov.

Flash Chromatography: An advanced form of column chromatography, flash chromatography uses pressure to accelerate the separation process, making it faster and more efficient for routine purifications of research quantities mdpi.comnih.govacs.org.

Thin-Layer Chromatography (TLC): TLC is primarily used as a rapid analytical tool to monitor the progress of reactions and to determine the optimal solvent system for column chromatography mdpi.com.

Other Techniques: For highly pure samples, particularly for analytical standards, methods like preparative High-Performance Liquid Chromatography (HPLC) could be employed. Additionally, purification can sometimes be achieved through crystallization or by forming a salt (e.g., a hydrochloride salt), which can be selectively precipitated and then neutralized to recover the pure amine google.com.

| Technique | Stationary Phase | Typical Mobile Phase/Solvent | Application |

|---|---|---|---|

| Column/Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Preparative scale purification. |

| Thin-Layer Chromatography (TLC) | Silica Gel | Various organic solvents | Reaction monitoring and method development. |

| Precipitation/Crystallization | N/A | Acidic solutions (e.g., HCl in ether) | Isolation and purification as a salt. |

Computational and Theoretical Investigations of 4 Bromo 5,6,7,8 Tetrahydroisoquinoline

Quantum Chemical Calculations for Mechanistic Insights in Synthesis

Quantum chemical calculations are instrumental in elucidating the intricate details of chemical reaction mechanisms, providing a roadmap of the energy landscape that connects reactants, transition states, and products. While specific mechanistic studies for the synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline are not extensively documented in the literature, the principles can be applied to its known synthetic routes, such as the Pictet-Spengler reaction. organicreactions.orgthermofisher.commdpi.com

The Pictet-Spengler synthesis involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. organicreactions.org Quantum chemical calculations can model this entire process. For instance, calculations could determine the activation energy barriers for the initial iminium ion formation and the subsequent electrophilic aromatic substitution (cyclization) step. These computational models can clarify the role of the bromine substituent on the aromatic ring, predicting its influence on the electron density and, consequently, on the regioselectivity and rate of the cyclization.

Furthermore, these calculations can explore competing reaction pathways and the stability of intermediates. researchgate.net By computing the geometries and energies of all stationary points on the potential energy surface, a detailed, step-by-step understanding of the reaction can be achieved, offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and reactivity of organic molecules like this compound.

DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to its chemical behavior. From this electron density, a set of conceptual DFT-based reactivity descriptors can be derived to quantify and predict reactivity. mdpi.compku.edu.cn These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its ability to accept electrons. A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. nuph.edu.ua For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, while the LUMO would be distributed over the aromatic system, influenced by the electron-withdrawing bromine atom.

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis would likely pinpoint the nitrogen atom as a primary site for nucleophilic attack and specific carbon atoms on the aromatic ring as susceptible to electrophilic attack.

Table 1: Hypothetical Conceptual DFT-Based Reactivity Descriptors for this compound (Note: These values are illustrative and based on typical results for similar heterocyclic compounds, calculated at the B3LYP/6-31G(d) level of theory. Specific experimental or higher-level computational data for this exact molecule is not readily available.)

| Descriptor | Value (Illustrative) | Interpretation |

| HOMO Energy | -6.25 eV | Electron-donating ability |

| LUMO Energy | -0.95 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.30 eV | Chemical reactivity and kinetic stability |

| Electronegativity (χ) | 3.60 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution |

| Global Electrophilicity (ω) | 2.44 eV | Electrophilic nature of the molecule |

Beyond covalent bonds, weaker intramolecular noncovalent interactions play a crucial role in determining the three-dimensional structure and stability of a molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) analysis, and Natural Bond Orbital (NBO) analysis are employed to study these forces. nih.govmdpi.comrsc.orgchemrxiv.org

QTAIM analysis examines the topology of the electron density to identify bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties at the BCP, such as electron density (ρ) and its Laplacian (∇²ρ), can characterize the nature and strength of the interaction. For this compound, QTAIM could be used to investigate potential weak interactions, such as C-H···N or C-H···Br hydrogen bonds, that might influence its preferred conformation. nih.gov

NCI analysis is a visually intuitive method that plots the reduced density gradient (RDG) versus the electron density. It generates 3D isosurfaces that highlight regions of steric repulsion, van der Waals interactions, and hydrogen bonding within the molecule, color-coded by their strength. mdpi.comrsc.org

Table 2: Hypothetical QTAIM Parameters for a Potential C-H···N Intramolecular Interaction in this compound (Note: These values are representative for weak hydrogen bonds and are for illustrative purposes.)

| Parameter | Value (Illustrative) | Indication |

| Electron Density at BCP (ρ) | 0.015 a.u. | Presence of a weak interaction |

| Laplacian of Electron Density (∇²ρ) | +0.045 a.u. | Closed-shell interaction (non-covalent) |

| Total Energy Density (H) | -0.001 a.u. | Partially covalent character |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. mdpi.comresearchgate.netdtic.mil The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP surface would show distinct regions:

Negative Potential (Red/Yellow): This region, rich in electrons, would be concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and electrophilic attack.

Positive Potential (Blue): Electron-deficient regions would be located around the hydrogen atoms, particularly the N-H proton. A notable feature on halogenated aromatic compounds is the potential for a region of positive electrostatic potential on the halogen atom along the axis of the C-Br bond, known as a "sigma-hole." nih.gov This sigma-hole can participate in halogen bonding, a highly directional non-covalent interaction.

Neutral Potential (Green): These areas would be found over the carbon-hydrogen framework of the saturated ring.

The MEP analysis provides a clear and intuitive prediction of where the molecule is most likely to interact with other charged or polar species. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. eurekaselect.comksu.edu.sa Tetrahydroisoquinoline derivatives are known to possess a wide range of biological activities, and docking studies are crucial for understanding their mechanism of action at a molecular level. nuph.edu.uanih.gov

In a typical docking study involving this compound, the molecule would be docked into the active site of a relevant protein target. The docking algorithm samples numerous possible conformations and orientations of the ligand within the binding pocket and scores them based on a force field that estimates the binding affinity.

The results of a docking simulation would provide a binding score (e.g., in kcal/mol) and a predicted binding pose. This pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and potentially halogen bonds between the ligand's bromine atom and an electron-rich pocket in the receptor. These insights are vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Active Site (Note: Data is illustrative and not based on a specific documented study.)

| Parameter | Result (Illustrative) |

| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Binding Affinity (Score) | -7.8 kcal/mol |

| Key Hydrogen Bonds | N-H of tetrahydroisoquinoline with backbone carbonyl of Met793 |

| Key Halogen Bond | C-Br with backbone carbonyl of Thr790 |

| Key Hydrophobic Interactions | Aromatic ring with Leu718, Val726; Saturated ring with Ala743, Leu844 |

Molecular Dynamics Simulations to Elucidate Binding Modes and Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. uzh.chnih.govresearchgate.net An MD simulation of the this compound-protein complex, obtained from docking, can be used to assess the stability of the predicted binding pose and to explore the conformational changes in both the ligand and the protein upon binding.

During an MD simulation, the system's trajectory is calculated by solving Newton's equations of motion. Analysis of this trajectory can reveal:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored. A stable, low RMSD value over the simulation time suggests that the binding pose is stable.

Protein Flexibility: The root-mean-square fluctuation (RMSF) of protein residues can identify which parts of the protein become more or less flexible upon ligand binding.

Interaction Persistence: The persistence of key interactions, such as hydrogen bonds identified in docking, can be tracked throughout the simulation to confirm their importance for binding.

MD simulations provide a more realistic and detailed understanding of the ligand-receptor recognition process, validating docking results and offering crucial information for drug design. nottingham.ac.uk

Table 4: Hypothetical Analysis from a 100 ns Molecular Dynamics Simulation (Note: Data is illustrative and represents typical outputs from an MD simulation analysis.)

| Analysis Metric | Finding (Illustrative) | Interpretation |

| Ligand RMSD | Average of 1.5 Å (after equilibration) | The ligand maintains a stable binding pose within the active site. |

| Protein RMSF | Low fluctuation (<2 Å) for active site residues | The binding pocket remains structurally stable upon ligand binding. |

| Hydrogen Bond Occupancy | N-H···O(Met793) bond present for 85% of simulation time | The hydrogen bond is a stable and critical interaction for binding affinity. |

| Halogen Bond Occupancy | C-Br···O(Thr790) bond present for 45% of simulation time | The halogen bond is transient but contributes significantly to the binding. |

Pharmacophore Modeling and Structure-Activity Relationship (SAR) Validation through Computational Approaches

Pharmacophore modeling is a crucial computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold, which is the core of this compound, these models are instrumental in designing new derivatives with enhanced potency and selectivity. nuph.edu.ua

Structure-Activity Relationship (SAR) studies on THIQ derivatives have highlighted the importance of various substituents and their positions on the ring system for modulating biological activity. nuph.edu.ua Computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to validate and refine these SAR observations. For instance, molecular docking simulations can predict the binding orientation of this compound and its analogs within the active site of a target protein, providing a rational basis for their observed biological activities. unesp.br

For a series of tetrahydroisoquinoline-based potentiators of NMDA receptors, the core structure was divided into distinct regions to systematically evaluate the impact of substitutions, demonstrating a clear SAR. nih.gov While not specific to the 4-bromo derivative, this approach underscores the methodology used to understand how structural modifications influence activity.

The validation of SAR through computational means often involves creating a QSAR model. unesp.br This model would statistically correlate the structural features of a series of compounds, including this compound analogs, with their experimentally determined biological activity. A statistically significant QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further synthetic efforts.

In Silico Predictions of ADMET Parameters

The assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug development process. unesp.br In silico tools provide a rapid and cost-effective means to predict these parameters for compounds like this compound before committing to extensive experimental testing. nih.gov These predictions help in identifying potential liabilities early on, allowing for the prioritization of compounds with more favorable pharmacokinetic profiles.

ADMET prediction studies on related tetrahydroisoquinoline derivatives have been performed to evaluate their potential as drug candidates. mdpi.com These computational analyses typically involve the calculation of various physicochemical and pharmacokinetic properties. For instance, parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for toxicity are estimated using predictive models. nih.govbohrium.com

The following table summarizes the predicted ADMET parameters for a representative tetrahydroisoquinoline derivative, illustrating the type of data generated in such studies. It is important to note that these are generalized predictions for the scaffold and specific values for this compound may vary.

| Parameter | Predicted Value | Implication |

| Oral Bioavailability | High | Good absorption from the gastrointestinal tract. nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Potential to cross | May exert effects on the central nervous system. nih.gov |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. nih.gov |

| Cytochrome P450 Inhibition | Varies | Potential for drug-drug interactions. |

| hERG Inhibition | Low to Moderate | Indicates potential cardiotoxicity risk. bohrium.com |

| Ames Mutagenicity | Non-mutagenic | Low likelihood of causing genetic mutations. |

This is an interactive data table based on typical in silico predictions for tetrahydroisoquinoline derivatives and does not represent experimentally verified data for this compound.

Computational studies on other tetrahydroquinoline derivatives have also utilized in silico ADMET screening to assess their drug-likeness and pharmacokinetic properties. unesp.br These analyses provide valuable insights into how the body is likely to handle the compound, guiding the design of analogs with improved ADMET profiles. The use of online servers and specialized software allows for the prediction of a wide range of ADME properties. unesp.br

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline and its derivatives is geared towards environmentally benign and efficient methodologies. Key areas of development include:

Green Chemistry Approaches: The application of green chemistry principles is paramount. This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. chemistryjournals.net Methodologies such as microwave-assisted synthesis and reactions in aqueous media are being explored to minimize the environmental footprint. chemistryjournals.net The development of one-pot syntheses, which reduce the number of purification steps and waste generation, is a significant focus. mdpi.com

Biocatalysis and Chemoenzymatic Synthesis: Leveraging enzymes as catalysts offers high selectivity and mild reaction conditions. The use of enzymes like norcoclaurine synthase for Pictet-Spengler reactions, a key step in isoquinoline (B145761) synthesis, presents a promising avenue for the enantioselective synthesis of chiral derivatives. rsc.org Chemoenzymatic one-pot processes, combining enzymatic transformations with chemical reactions, are being developed to create complex tetrahydroisoquinolines from simple precursors in a sustainable manner. mdpi.com

Photocatalysis and Flow Chemistry: Visible-light photocatalysis offers a green and efficient method for the synthesis and functionalization of tetrahydroisoquinolines. rsc.orgmdpi.com The use of quantum dots as photocatalysts is an emerging area that could provide novel synthetic routes. rsc.org Coupling these methods with flow chemistry can enable continuous and scalable production, enhancing process safety and efficiency. researchgate.net

Advanced Mechanistic Studies on Chemical Transformations and Catalysis

A deeper understanding of the reaction mechanisms involving this compound is crucial for designing more efficient and selective chemical transformations. Future research will likely focus on:

Catalytic C-H Functionalization: The direct functionalization of C-H bonds is a highly atom-economical approach. nih.gov Mechanistic studies of transition-metal-catalyzed C-H activation at various positions of the tetrahydroisoquinoline core will be critical. nih.govresearchgate.net The bromine atom at the 4-position can influence the regioselectivity of these reactions, and understanding its electronic and steric effects is a key research area.

Cross-Coupling Reactions: The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the introduction of diverse substituents. nih.govuzh.chresearchgate.net Detailed mechanistic investigations, including computational studies, will aid in optimizing reaction conditions and expanding the scope of accessible derivatives. chemistryjournals.netuzh.ch

Photoredox Catalysis: The mechanisms of photoredox-catalyzed reactions involving tetrahydroisoquinolines are an active area of investigation. clockss.orgresearchgate.net Elucidating the radical pathways and the role of the photocatalyst in reactions such as α-functionalization will enable the development of novel transformations. clockss.org

Exploration of New Pharmacological Targets for Therapeutic Intervention

The tetrahydroisoquinoline scaffold is a well-established pharmacophore present in numerous biologically active natural products and synthetic drugs. nih.govnih.govnih.gov The 4-bromo substituent provides a unique starting point for the synthesis of novel derivatives with potential therapeutic applications. Future research will target a wide array of diseases:

Anticancer Agents: Tetrahydroisoquinoline derivatives have shown promise as anticancer agents by targeting various mechanisms, including the inhibition of kinases like CDK2 and enzymes such as DHFR. nih.govnih.gov The 4-bromo scaffold can be elaborated to design inhibitors of novel cancer targets. nih.gov

Neuroprotective Agents: The neuroprotective effects of tetrahydroisoquinoline alkaloids are well-documented, with potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govmdpi.comresearchgate.netsemanticscholar.org Derivatives of this compound could be explored for their ability to modulate pathways involved in neuronal survival and regeneration. nih.govmdpi.com

Antimicrobial and Antiviral Agents: The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. The tetrahydroisoquinoline nucleus has been a source of compounds with activity against various microbes and viruses. nih.gov

Enzyme Inhibitors: The structural diversity of tetrahydroisoquinoline derivatives makes them attractive candidates for the development of potent and selective enzyme inhibitors for a range of therapeutic targets. sci-hub.se

Table 1: Potential Pharmacological Targets for this compound Derivatives

| Therapeutic Area | Potential Molecular Targets |

| Oncology | Cyclin-dependent kinases (CDKs), Dihydrofolate reductase (DHFR), Protein Kinase C ζ |

| Neurodegenerative Diseases | Monoamine oxidase (MAO), Acetylcholinesterase (AChE), Beta-secretase 1 (BACE1) |

| Infectious Diseases | Bacterial DNA gyrase, Viral proteases and polymerases |

Integration of Advanced Computational and Experimental Methodologies for Rational Drug Discovery

The synergy between computational and experimental approaches is revolutionizing drug discovery. jddhs.comnih.govjddhs.commdpi.com For this compound, this integrated approach will be instrumental in:

In Silico Screening and Design: Computational methods such as molecular docking and virtual screening can be used to identify potential biological targets and design novel derivatives with improved binding affinity and selectivity. mdpi.com Machine learning algorithms can further refine these predictions based on large datasets. nih.gov

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties at an early stage of drug discovery is crucial to reduce attrition rates. Computational models can effectively predict these properties for novel derivatives.

Mechanistic Insights from Simulations: Molecular dynamics simulations can provide a dynamic understanding of ligand-receptor interactions, elucidating the mechanism of action of bioactive compounds and guiding further optimization.

Potential Applications in Chemical Biology, Agrochemicals, and Material Science Research

Beyond pharmaceuticals, the unique properties of this compound can be harnessed in other scientific fields:

Chemical Biology: The tetrahydroisoquinoline scaffold can be incorporated into chemical probes to study biological processes. The bromo-substituent allows for the attachment of fluorescent tags or affinity labels, facilitating the investigation of protein function and localization.

Agrochemicals: The structural motifs found in pharmaceuticals are often transferable to the design of new pesticides and herbicides. researchgate.net The biological activity of tetrahydroisoquinoline derivatives could be explored for applications in crop protection. researchgate.net

Material Science: The rigid, aromatic nature of the isoquinoline core, combined with the reactive handle provided by the bromine atom, makes this compound a potential building block for the synthesis of novel organic materials with interesting electronic or optical properties.

常见问题

Q. What are the common synthetic routes for preparing 4-bromo-5,6,7,8-tetrahydroisoquinoline (4-Br-THIQ), and how are reaction conditions optimized?

Methodological Answer: 4-Br-THIQ is typically synthesized via bromination of 5,6,7,8-tetrahydroisoquinoline using brominating agents like or (N-bromosuccinimide) under inert conditions. For example:

- Bromination with : Reacting tetrahydroisoquinoline with in dry dichloromethane at 0–5°C yields 4-Br-THIQ after neutralization and purification by column chromatography .

- Alternative Route: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using 4-chloro-THIQ and boronic acids can introduce bromine via halogen exchange, though this requires precise control of ligand systems (e.g., , , and triethylamine) .

Optimization Tips:

- Maintain anhydrous conditions to avoid hydrolysis of intermediates.

- Use or to monitor reaction progress.

- Purify via silica gel chromatography with hexane/ethyl acetate gradients (e.g., 8:2 to 6:4) .

Q. Which analytical techniques are critical for characterizing 4-Br-THIQ and its derivatives?

Methodological Answer: Key techniques include:

NMR Spectroscopy:

- - and -NMR confirm substitution patterns (e.g., bromine at C4: δ ~7.2 ppm for aromatic protons) .

- -NMR in resolves diastereotopic protons in the tetrahydro ring.

HRMS (High-Resolution Mass Spectrometry):

IR Spectroscopy:

Data Interpretation Example:

For , IR peaks at 1727 cm (C=O) and 3278 cm (N-H) confirm acylation .

Advanced Research Questions

Q. How can 4-Br-THIQ be functionalized via cross-coupling reactions for medicinal chemistry applications?

Methodological Answer: The bromine at C4 enables diverse coupling reactions:

- Buchwald-Hartwig Amination:

React 4-Br-THIQ with aryl amines using , , and in toluene at 110°C to introduce amino groups . - Suzuki-Miyaura Coupling:

Use , , and aryl boronic acids in DMF/HO (3:1) at 80°C to attach aryl/heteroaryl groups .

Case Study:

8-Bromo-7-methoxyisoquinoline (similar to 4-Br-THIQ) coupled with 1-hexyne using / yielded alkynylated derivatives for kinase inhibition studies .

Q. What strategies are used to evaluate the biological activity of 4-Br-THIQ derivatives, such as antimicrobial or enzyme inhibition?

Methodological Answer:

- Antimicrobial Assays:

- Enzyme Inhibition:

Data Example:

Methyl 6-bromo-7-(2,5-dimethoxyphenyl)amino-5,8-dioxo-isoquinoline showed 52% yield and MIC of 12.5 µg/mL against S. aureus .

Q. How do structural modifications (e.g., acylation, alkylation) impact the physicochemical properties of 4-Br-THIQ?

Methodological Answer:

- LogP Analysis:

- Acylation (e.g., propanamide derivative) increases hydrophobicity (LogP from 2.1 to 3.5), enhancing membrane permeability .

- Thermal Stability:

Experimental Design:

Compare solubility (in DMSO/PBS) and plasma protein binding (via equilibrium dialysis) of parent vs. modified compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。